molecular formula C22H20O12 B1631948 Scutellarin methylester CAS No. 119262-68-9

Scutellarin methylester

Cat. No.: B1631948
CAS No.: 119262-68-9
M. Wt: 476.4 g/mol
InChI Key: LNIVUWPCHRNJLG-SXFAUFNYSA-N
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Description

Scutellarin methyl ester is a derivative of scutellarin, a natural flavonoid compound found in various plants such as Scutellaria baicalensis and Erigeron breviscapus. Scutellarin is known for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Scutellarin methyl ester retains many of these beneficial properties and is of significant interest in scientific research and potential therapeutic applications .

Scientific Research Applications

Scutellarin methyl ester has a wide range of scientific research applications, including:

Mechanism of Action

Scutellarin methylester, also known as Scutellarin methyl ester, is a flavonoid compound with a wide range of pharmacological activities. It is widely used in the treatment of various diseases, including cerebral infarction, angina pectoris, cerebral thrombosis, coronary heart disease, and more .

Target of Action

this compound primarily targets the AMPK-α-mediated insulin signaling pathway . It also interacts with the JAK2/STAT3 signaling pathway . These pathways play crucial roles in various biological processes, including cell proliferation, apoptosis, and inflammation.

Mode of Action

this compound interacts with its targets by activating the AMPK-α-mediated insulin signaling pathway, which in turn up-regulates P85α, activates the PI3K/AKT pathway, and ultimately affects the expression of the glucose transporter GLUT4 . It also activates the JAK2/STAT3 signaling pathway .

Biochemical Pathways

this compound affects several biochemical pathways. It upregulates the CXCR4 signaling pathway via the modulation of NF-κB/p65 . It also influences the JAK2/STAT3 signaling pathway . These pathways have downstream effects on various biological processes, including inflammation, apoptosis, and oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of this compound has been well characterized. After a single oral dose, the plasma concentrations of Scutellarin and its aglycone, scutellarein, were found to be significantly higher in female rats than in male ones . The compound’s ADME properties impact its bioavailability, with analyses revealing Scutellarin to have aqueous solubility (QPlogS), octanol/water partition coefficient (QPlogPo/w), and human serum albumin binding of −3.49, −0.28, and −0.78, respectively .

Result of Action

this compound has been shown to have various molecular and cellular effects. It can inhibit the growth of glioma, as well as the proliferation and migration of glioma cells . It also promotes the polarization of M2 microglia and their expression of neurotrophic factors .

Action Environment

The action of this compound can be influenced by environmental factors. Acidic conditions, for instance, contribute to the stabilization of Scutellarin in solution . This suggests that the compound’s action, efficacy, and stability can be affected by the pH of its environment.

Future Directions

Despite the many studies done on scutellarin, investigations on its anticancer, antiviral, and organ protective activities have yet to be fully explored . Future studies are suggested to be focused in these areas .

Biochemical Analysis

Biochemical Properties

Scutellarin methylester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, modulating their activities and functions. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and immune response . These interactions contribute to the compound’s anti-inflammatory and antioxidant properties.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis . This activation leads to increased glucose uptake and fatty acid oxidation, thereby enhancing cellular metabolism. Furthermore, this compound has been reported to upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, it modulates the activity of NF-κB by preventing its translocation to the nucleus, thereby inhibiting the expression of inflammatory genes . This compound also activates the AMPK pathway, leading to the phosphorylation and activation of downstream targets involved in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and antioxidant effects in both in vitro and in vivo models . Prolonged exposure to high concentrations of this compound may lead to cellular toxicity and apoptosis, highlighting the importance of dosage optimization in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as reducing inflammation, oxidative stress, and improving cardiovascular function . At high doses, the compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound plateau at certain dosages, and further increases in dosage do not enhance its efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver by phase I and phase II enzymes, including cytochrome P450 enzymes and UDP-glucuronosyltransferases . These metabolic processes result in the formation of glucuronide and sulfate conjugates, which are excreted in the urine . This compound also affects metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux across cellular membranes . The compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and tissue accumulation . This compound has been shown to accumulate in tissues with high metabolic activity, such as the liver, kidneys, and brain .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, this compound can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation and glycosylation, may influence the subcellular localization and activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of scutellarin methyl ester typically involves the methylation of scutellarin. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of scutellarin methyl ester can be achieved through large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, along with advanced purification techniques such as column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Scutellarin methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Scutellarin methyl ester is unique due to its enhanced bioavailability and stability compared to scutellarin. The methylation process increases its lipophilicity, allowing for better absorption and distribution in the body. This makes it a more effective therapeutic agent in various applications .

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3/t17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIVUWPCHRNJLG-SXFAUFNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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